Welcome to the BenchChem Online Store!
molecular formula C7H10N4O3 B8390453 1-Carboxymethyl-3-hydrazino-6-methylpyrazinone

1-Carboxymethyl-3-hydrazino-6-methylpyrazinone

Cat. No. B8390453
M. Wt: 198.18 g/mol
InChI Key: XCIWWYQUVVKNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06506761B1

Procedure details

A solution of the compound of Example 4 (6.3 g, 0.028 mol) in HCl (6N, 160 mL) was heated at 60 to 70° C. for 2 hours. The reaction mixture was concentrated under vacuum to afford the title compound (5.0 g, 91%) as a yellow solid, which used in the next step without further purification. 1H NMR (D2O) δ2.18 (s, 3H), 4.8 (s, 2H) , 6.71 (s, 1H).
Name
compound
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][N:7]1[C:12]([CH3:13])=[CH:11][N:10]=[C:9]([NH:14][NH2:15])[C:8]1=[O:16])=[O:5])C>Cl>[C:4]([CH2:6][N:7]1[C:12]([CH3:13])=[CH:11][N:10]=[C:9]([NH:14][NH2:15])[C:8]1=[O:16])([OH:5])=[O:3]

Inputs

Step One
Name
compound
Quantity
6.3 g
Type
reactant
Smiles
C(C)OC(=O)CN1C(C(=NC=C1C)NN)=O
Name
Quantity
160 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CN1C(C(=NC=C1C)NN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.